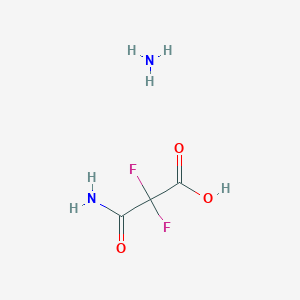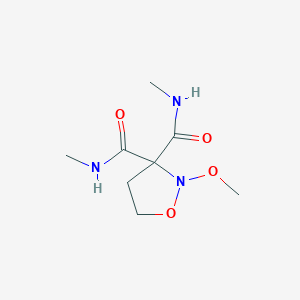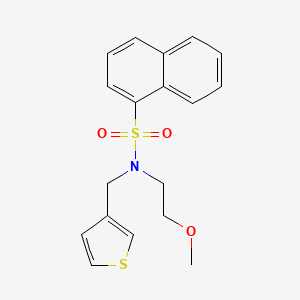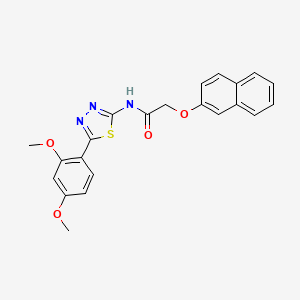![molecular formula C17H20ClN3O2 B2859977 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide CAS No. 1280945-54-1](/img/structure/B2859977.png)
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide, also known as PF-06463922, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival.
Mécanisme D'action
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide targets a specific protein called MDM2, which plays a critical role in regulating the activity of the tumor suppressor protein p53. In cancer cells, MDM2 is often overexpressed, leading to the degradation of p53 and the promotion of cancer cell proliferation and survival. 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide binds to MDM2, preventing it from degrading p53 and restoring its tumor suppressor activity.
Biochemical and Physiological Effects:
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells, thereby limiting their growth and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide is its specificity for MDM2, which minimizes off-target effects and reduces toxicity. However, one limitation is its low solubility, which makes it difficult to administer in vivo.
Orientations Futures
Future research on 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide could focus on improving its solubility and bioavailability, as well as exploring its potential use in combination with other anti-cancer drugs. Additionally, further studies could investigate the role of MDM2 in other diseases, such as neurodegenerative disorders and viral infections.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide is a multi-step process that involves the use of several chemical reactions. The starting material for the synthesis is 2-chloro-N-(2-hydroxyethyl)benzamide, which is converted into the key intermediate 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide by reacting it with 2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamide. The final product is obtained by purifying the intermediate through several steps.
Applications De Recherche Scientifique
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lung cancer, breast cancer, and prostate cancer. 2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Propriétés
IUPAC Name |
(2S)-N-[2-[(2-chlorobenzoyl)amino]ethyl]-1-prop-2-ynylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-2-11-21-12-5-8-15(21)17(23)20-10-9-19-16(22)13-6-3-4-7-14(13)18/h1,3-4,6-7,15H,5,8-12H2,(H,19,22)(H,20,23)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPSUROMFIOGJG-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2859896.png)

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2859898.png)

![7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2859900.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-hydroxyethyl)piperidin-1-yl]acetamide](/img/structure/B2859905.png)


![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2859913.png)
![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-3-carboxylate](/img/structure/B2859914.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2859916.png)
![N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2859917.png)